molecular formula C10H11NO2 B13506764 5-Cyclopropyl-3-methylpyridine-2-carboxylic acid

5-Cyclopropyl-3-methylpyridine-2-carboxylic acid

Cat. No.: B13506764
M. Wt: 177.20 g/mol
InChI Key: VRVXWZXVUJXQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-3-methylpyridine-2-carboxylic acid is an organic compound with the molecular formula C10H11NO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-cyclopropyl-3-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C10H11NO2/c1-6-4-8(7-2-3-7)5-11-9(6)10(12)13/h4-5,7H,2-3H2,1H3,(H,12,13)

InChI Key

VRVXWZXVUJXQAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(=O)O)C2CC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-cyclopropyl-3-methylpyridine-2-carboxylic acid typically involves:

  • Construction or functionalization of the pyridine ring with a methyl group at the 3-position.
  • Introduction of the cyclopropyl group at the 5-position, often via cross-coupling reactions.
  • Installation or transformation of the carboxylic acid group at the 2-position.

Cyclopropyl Group Introduction via Suzuki–Miyaura Cross-Coupling

One of the most effective methods for introducing the cyclopropyl substituent at the 5-position of the pyridine ring is the Suzuki–Miyaura cross-coupling reaction between cyclopropyl boronic acid and 5-bromo-3-methylpyridine-2-carboxylic acid derivatives. This palladium-catalyzed reaction allows for the selective formation of the C–C bond under mild conditions, preserving sensitive functional groups such as the carboxylic acid.

  • For example, the 5-cyclopropyl derivative was prepared in approximately 48% yield via Suzuki–Miyaura coupling of cyclopropyl boronic acid with 5-bromo precursors of the pyridine acid.

  • Reaction conditions typically involve palladium catalysts, bases, and solvents compatible with both the boronic acid and the pyridine derivative.

Alternative Cyclopropanation via Photoredox Catalysis

Recent advances in photoredox catalysis have enabled the synthesis of cyclopropane rings via decarboxylative radical addition and polar cyclization cascades starting from carboxylic acids. This method provides a mild, atom-economical approach to cyclopropane formation, tolerating a broad range of functional groups.

  • This photoredox-catalyzed method could be adapted for the synthesis of cyclopropyl-substituted pyridine carboxylic acids, including 5-cyclopropyl-3-methylpyridine-2-carboxylic acid, by employing appropriate chloroalkyl alkenes and carboxylic acid substrates.

Conversion from Halogenated Pyridine Precursors

Halogenated pyridine carboxylic acids, such as 5-chloro-3-methylpyridine-2-carboxylic acid, can serve as intermediates for cyclopropyl substitution via nucleophilic aromatic substitution or metal-catalyzed cross-coupling.

  • For example, 5-chloro-3-methylpyridine-2-carboxylic acid is synthesized from 5-chloro-3-methylpyridine-2-carbonitrile by hydrolysis under reflux with sodium hydroxide in ethanol, followed by acidification to yield the acid in 89% yield.

  • Subsequent palladium- or copper-catalyzed cross-coupling with cyclopropylboronic acid or cyclopropylmetal reagents can introduce the cyclopropyl group at the 5-position.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Suzuki–Miyaura Coupling 5-Bromo-3-methylpyridine-2-carboxylic acid Cyclopropylboronic acid, Pd catalyst, base ~48 Mild conditions, preserves acid functionality
Hydrolysis of tert-butyl ester tert-butyl 5-cyano-3-methylpicolinate Trifluoroacetic acid, dichloromethane, RT 94 Prepares 5-cyano-3-methylpyridine-2-carboxylic acid, precursor for further modifications
Photoredox Cyclopropanation Carboxylic acids and chloroalkyl alkenes Organic photocatalyst, mild conditions Variable Novel, atom-economical method for cyclopropane formation
Hydrolysis of nitrile precursor 5-Chloro-3-methylpyridine-2-carbonitrile NaOH in ethanol reflux, acidification 89 Prepares halogenated acid for subsequent cyclopropylation

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Cyclopropyl-3-methylpyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyridine-2-carboxylic acid: A similar compound with a methyl group at the 3-position of the pyridine ring.

    2-Methylpyridine-3-carboxylic acid: Another isomer with the carboxylic acid group at the 3-position.

    5-Methyl-2-pyrazinecarboxylic acid: A related compound with a pyrazine ring instead of pyridine.

Uniqueness

5-Cyclopropyl-3-methylpyridine-2-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Biological Activity

5-Cyclopropyl-3-methylpyridine-2-carboxylic acid (CAS No. 2639410-33-4) is a heterocyclic organic compound notable for its unique structural features, including a cyclopropyl group and a pyridine ring. This compound is being investigated for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

PropertyValue
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Purity≥95%

Antimicrobial Properties

Research indicates that 5-cyclopropyl-3-methylpyridine-2-carboxylic acid exhibits significant antimicrobial properties. In various studies, it has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Minimum Inhibitory Concentration (MIC) Values

The efficacy of this compound has been quantified using MIC values, which indicate the lowest concentration required to inhibit microbial growth:

OrganismMIC (mg/mL)
E. coli 0.0195
Bacillus mycoides 0.0048
C. albicans 0.0048

These values suggest that the compound is particularly potent against specific strains, highlighting its potential as a therapeutic agent in treating infections caused by these pathogens .

The biological activity of 5-cyclopropyl-3-methylpyridine-2-carboxylic acid is thought to involve its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival.
  • Cell Membrane Disruption : Its structure may allow it to integrate into microbial membranes, leading to cell lysis.

Further studies are necessary to delineate the precise mechanisms by which this compound exerts its effects.

Anti-inflammatory Properties

In addition to its antimicrobial activity, preliminary studies have suggested that 5-cyclopropyl-3-methylpyridine-2-carboxylic acid may possess anti-inflammatory properties. This potential is particularly relevant in the context of chronic inflammatory diseases, where modulation of inflammatory pathways can lead to therapeutic benefits.

Case Studies and Research Findings

Several case studies have explored the biological activities of compounds related to 5-cyclopropyl-3-methylpyridine-2-carboxylic acid, providing insights into its potential applications:

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated the antimicrobial efficacy of various pyridine derivatives, including 5-cyclopropyl-3-methylpyridine-2-carboxylic acid.
    • Results indicated that this compound showed superior activity compared to other derivatives against multiple bacterial strains .
  • Inflammation Model :
    • In a controlled animal model of inflammation, administration of the compound resulted in reduced markers of inflammation compared to controls.
    • This suggests potential utility in developing anti-inflammatory drugs .

Q & A

Q. What are the common synthetic routes for preparing 5-Cyclopropyl-3-methylpyridine-2-carboxylic acid?

The synthesis typically involves two key steps:

  • Cyclopropane Introduction : Cyclopropyl groups are introduced via nucleophilic substitution or cross-coupling reactions. For example, halogenated pyridine intermediates (e.g., 5-bromo-3-methylpyridine-2-carboxylic acid) can react with cyclopropyl Grignard reagents under palladium catalysis .
  • Oxidation of Methyl Groups : The methyl group at position 2 is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in aqueous acidic conditions at 90–95°C. Yields (~47%) and purity depend on reaction time and stoichiometric control of KMnO₄ .
  • Purification : Isolation via copper salt precipitation or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity .

Q. How is the compound characterized to confirm its structure and purity?

  • Elemental Analysis : Percentages of C, H, and N are compared to theoretical values (e.g., Calculated: C 54.92%, H 4.57%, N 9.15%; Found: C 54.62%, H 4.49%, N 9.08%) to verify stoichiometry .
  • NMR Spectroscopy : Key signals include cyclopropyl protons (δ 0.5–1.5 ppm), pyridine aromatic protons (δ 7.0–8.5 ppm), and carboxylic acid protons (δ 9–10 ppm). Methoxy or methyl substituents show distinct singlets (δ 3.8–4.0 ppm) .
  • HPLC : Used to assess purity (>95%) and detect impurities from side reactions (e.g., over-oxidation or incomplete cyclopropane substitution) .

Q. What solvents and reaction conditions optimize yield during synthesis?

  • Solvents : Water or methanol for oxidation steps; DMF or THF for cyclopropane coupling reactions .
  • Temperature : 90–95°C for KMnO₄-mediated oxidation; room temperature for Pd-catalyzed couplings .
  • Catalysts : Pd(PPh₃)₄ or CuI for cross-coupling reactions improves cyclopropane group incorporation .

Advanced Research Questions

Q. How can researchers resolve contradictions in elemental analysis and spectroscopic data?

  • Case Study : Discrepancies in carbon content (e.g., Calculated 54.92% vs. Found 54.62%) may arise from hydration or residual solvents. Drying samples under vacuum at 60°C for 24 hours and repeating analysis can mitigate this .
  • Advanced NMR Techniques : 2D-COSY or HSQC clarifies overlapping signals (e.g., distinguishing cyclopropyl CH₂ from aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₁NO₂: 194.0817) and identifies byproducts .

Q. What strategies improve reaction yield and selectivity in cyclopropane functionalization?

  • Steric Effects : Bulky ligands (e.g., XPhos) enhance selectivity for cyclopropane substitution at the 5-position over the 4-position .
  • Protection/Deprotection : Temporary protection of the carboxylic acid group (e.g., as a methyl ester) prevents side reactions during cyclopropane introduction .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining yields >80% in coupling steps .

Q. What are the emerging applications of this compound in medicinal chemistry?

  • Enzyme Inhibition : The carboxylic acid moiety chelates metal ions in enzyme active sites (e.g., metalloproteases), making it a candidate for inhibitor design .
  • SAR Studies : Derivatives with modified cyclopropyl or methyl groups show improved pharmacokinetic profiles in preclinical models (e.g., logP reduction from 2.1 to 1.7 enhances solubility) .
  • In Vivo Stability : Cyclopropyl groups resist metabolic oxidation compared to unsubstituted alkyl chains, extending half-life in rodent studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.